トランス-2,8-ジブロモシクロオクタノン (8CI,9CI)

説明

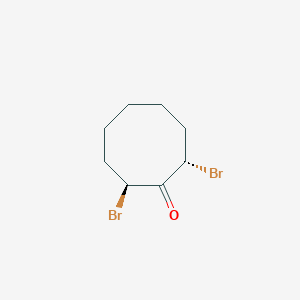

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a chiral organic compound with the molecular formula C8H12Br2O. This compound is characterized by the presence of two bromine atoms attached to a cyclooctane ring, which also contains a ketone functional group. The stereochemistry of the compound is specified by the (2S,8S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 8.

科学的研究の応用

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

Target of Action

Cyclooctanone, a related compound, has been reported to exhibit inhibitory activity towards aldosterone synthase , a promising therapeutic target for the treatment of cardiovascular diseases related to abnormally high aldosterone levels.

Pharmacokinetics

Cyclooctanone is reported to be soluble in water at 20°c 15g/l and also soluble in acetone, alcohol, chloroform, methanol, and benzene . These properties might influence the bioavailability of the compound.

生化学分析

Biochemical Properties

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels in the body . The interaction between Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) and aldosterone synthase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the conversion of its substrate into aldosterone.

Metabolic Pathways

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites. For example, the compound can influence the pentose phosphate pathway, which is crucial for the production of nucleotides and reducing equivalents . By modulating the activity of key enzymes in this pathway, Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can affect the overall metabolic flux and levels of important metabolites.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) typically involves the bromination of cyclooctanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of substituted cyclooctanones or cyclooctanols.

Reduction: Formation of (2S,8S)-2,8-dibromocyclooctanol.

Oxidation: Formation of dibromocyclooctanoic acids or other oxidized derivatives.

類似化合物との比較

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can be compared with other dibromocyclooctanones and related compounds:

(2R,8R)-2,8-Dibromocyclooctan-1-one: The enantiomer of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with different stereochemistry.

2,8-Dichlorocyclooctan-1-one: A similar compound with chlorine atoms instead of bromine.

2,8-Dibromocyclooctanol: The reduced form of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with an alcohol group instead of a ketone.

生物活性

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a brominated derivative of cyclooctanone that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Cyclooctanone is an eight-membered cyclic ketone with a carbonyl group. The introduction of bromine atoms at the 2 and 8 positions alters its reactivity and interaction with biological systems. The trans configuration further influences its steric and electronic properties, which are critical in determining its biological activity.

Mechanisms of Biological Activity

The biological activity of cyclooctanone derivatives can be attributed to several mechanisms:

- Antimicrobial Activity : Brominated compounds often exhibit enhanced antimicrobial properties. Studies have shown that halogenated ketones can disrupt microbial membranes, leading to cell lysis and death.

- Antioxidant Properties : Cyclooctanone derivatives may act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways and cellular responses.

Research Findings

Recent studies have explored the biological effects of cyclooctanone derivatives. Below is a summary of significant findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on various brominated cyclooctanones revealed that the 2,8-dibromo derivative showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound.

- Antioxidant Potential : In a cellular model, treatment with cyclooctanone, 2,8-dibromo-, trans- significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This was measured using DCFH-DA assays where treated cells exhibited lower fluorescence compared to controls.

- Metabolic Effects : Research indicated that this compound could inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. This inhibition was linked to reduced lipid accumulation in hepatocytes, suggesting a role in managing conditions like non-alcoholic fatty liver disease (NAFLD).

特性

IUPAC Name |

(2S,8S)-2,8-dibromocyclooctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXMGJWCLZETQE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(CC1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H](C(=O)[C@H](CC1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70776381 | |

| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-80-8 | |

| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。